molecular formula C13H17N3S B187169 2-Phenyl-1,2,4-triazaspiro[4.5]dec-3-ene-3-thiol CAS No. 39263-81-5

2-Phenyl-1,2,4-triazaspiro[4.5]dec-3-ene-3-thiol

Cat. No. B187169
CAS RN: 39263-81-5
M. Wt: 247.36 g/mol
InChI Key: MUADWFSXXPVRAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-1,2,4-triazaspiro[4.5]dec-3-ene-3-thiol is a chemical compound with the molecular formula C13H17N3S . It has a molecular weight of 247.36 .


Molecular Structure Analysis

The molecular structure of 2-Phenyl-1,2,4-triazaspiro[4.5]dec-3-ene-3-thiol consists of a phenyl group attached to a 1,2,4-triazaspiro[4.5]dec-3-ene-3-thiol group . The exact 3D structure would require more specific analysis tools.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Phenyl-1,2,4-triazaspiro[4.5]dec-3-ene-3-thiol include a melting point of 146 °C and a predicted boiling point of 357.4±25.0 °C . The compound has a predicted density of 1.26±0.1 g/cm3 . The pKa value is predicted to be 16.38±0.20 .

properties

IUPAC Name

2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3S/c17-12-14-13(9-5-2-6-10-13)15-16(12)11-7-3-1-4-8-11/h1,3-4,7-8,15H,2,5-6,9-10H2,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUADWFSXXPVRAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)NC(=S)N(N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353723
Record name 2-phenyl-1,2,4-triazaspiro[4.5]dec-3-ene-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780405
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Phenyl-1,2,4-triazaspiro[4.5]dec-3-ene-3-thiol

CAS RN

39263-81-5
Record name 2-phenyl-1,2,4-triazaspiro[4.5]dec-3-ene-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.